(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
Overview
Description
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, characterized by the presence of a dioxolane ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl alcohol and methyl ketone in the presence of an acid catalyst to form the dioxolane ring. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one is used as a chiral building block for the synthesis of complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in the development of biologically active molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are crucial in the study of biological systems and drug development.
Medicine
In medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a valuable compound in medicinal chemistry.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring structure allows for specific interactions with biological molecules, influencing pathways involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
- (2S,5S)-2,5-Hexanediol
- (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine
Uniqueness
Compared to similar compounds, (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one stands out due to its unique dioxolane ring structure. This feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-FSPLSTOPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](O1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81037-06-1 | |
Record name | (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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